An In-depth Technical Guide to the Physicochemical Properties of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine
An In-depth Technical Guide to the Physicochemical Properties of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine, a biphenyl derivative of potential interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates available information, presents predicted values for key parameters, and details standardized experimental protocols for their determination. This guide aims to serve as a valuable resource for researchers, facilitating further investigation and application of this compound.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine |
| CAS Number | 13737-31-0 |
| Molecular Formula | C₁₄H₁₅N |
| Molecular Weight | 197.28 g/mol |
| SMILES | CNCC1=CC=CC=C1C2=CC=CC=C2 |
| Physical State | Liquid (at standard conditions) |
Physicochemical Properties
A comprehensive experimental characterization of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine is not extensively documented in publicly available literature. Therefore, the following table includes a combination of available data and predicted values derived from computational models for a structurally similar isomer, n-Methyl-[1,1'-biphenyl]-3-methanamine, which can serve as a reasonable estimation.
| Property | Value (Experimental/Predicted) | Data Source |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Water Solubility | Data not available | - |
| pKa (acidic) | Data not available | - |
| logP (Octanol-Water Partition Coefficient) | ~2.9 (Predicted for isomer) | PubChem[1] |
| Hydrogen Bond Donor Count | 1 (Predicted for isomer) | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 (Predicted for isomer) | PubChem[1] |
| Rotatable Bond Count | 2 (Predicted for isomer) | PubChem[1] |
Experimental Protocols
The following sections outline detailed, standardized methodologies for the experimental determination of the key physicochemical properties of liquid amine compounds like 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine.
Determination of Boiling Point
The boiling point of a liquid is a critical physical constant that can be determined using several methods, including simple distillation and the Thiele tube method. The distillation method is suitable when a larger sample volume is available and purification is also desired.[2][3]
Protocol: Thiele Tube Method [2]
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Sample Preparation: A small amount of the liquid sample (less than 1 mL) is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The thermometer bulb and the sample should be level with the upper arm of the Thiele tube.
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Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.
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Observation: The heating is discontinued once a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Diagram: Workflow for Boiling Point Determination
Caption: A simplified workflow for determining the boiling point of a liquid using the Thiele tube method.
Determination of Solubility
The solubility of a compound in various solvents provides insights into its polarity and potential for dissolution in different environments. A qualitative assessment can be performed by observing the miscibility of the compound in a range of solvents.[4][5][6]
Protocol: Qualitative Solubility Testing [4][5]
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Sample Preparation: In a series of small, clean test tubes, add approximately 0.1 mL of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine.
-
Solvent Addition: To each test tube, add approximately 2 mL of a different solvent. A standard panel of solvents should include:
-
Water (polar, protic)
-
5% Aqueous HCl (acidic)
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5% Aqueous NaOH (basic)
-
Ethanol (polar, protic)
-
Diethyl ether (nonpolar)
-
Hexane (nonpolar)
-
-
Mixing: Vigorously shake each test tube for 10-20 seconds.
-
Observation: Observe each tube for the formation of a single homogeneous phase (soluble/miscible) or two distinct layers (insoluble/immiscible). For the aqueous solutions, the formation of a salt may indicate solubility.
-
pH Test (for water solubility): If the compound is soluble in water, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[5]
Determination of pKa
The pKa is a measure of the acidity of a compound. For an amine, the pKa of its conjugate acid is typically determined. Potentiometric titration is a common and accurate method for this measurement.[7][8]
Protocol: Potentiometric Titration [7]
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Sample Preparation: A known concentration of the amine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol) to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
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Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Diagram: Logic for pKa Determination via Titration
Caption: A logical diagram illustrating the key steps in determining the pKa of an amine by potentiometric titration.
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and a reliable technique for its determination.[9][10]
Protocol: Shake-Flask Method [10]
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: A known amount of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine is dissolved in the saturated n-octanol.
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Partitioning: A known volume of the octanol solution is mixed with a known volume of the saturated water in a separatory funnel.
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Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand until the layers have clearly separated.
-
Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Potential Biological Significance
The potential interaction of biphenylmethylamines with opioid receptors suggests a possible signaling pathway that could be investigated for 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine. The canonical signaling pathway for the κ-opioid receptor, a G-protein coupled receptor (GPCR), involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Diagram: Postulated Signaling Pathway via κ-Opioid Receptor
Caption: A hypothetical signaling pathway illustrating the potential antagonist activity at the κ-opioid receptor.
Conclusion
This technical guide has synthesized the available and predicted physicochemical data for 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine. While a complete experimental profile is yet to be established, the provided information and detailed protocols offer a solid foundation for researchers to undertake further studies. The structural similarity to known bioactive molecules, such as KOR antagonists, suggests that this compound may hold potential for drug discovery efforts. Future experimental work to determine the precise physicochemical properties and to explore its pharmacological profile is warranted.
References
- 1. n-Methyl-[1,1'-biphenyl]-3-methanamine | C14H15N | CID 53846799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vernier.com [vernier.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. chem.ws [chem.ws]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acdlabs.com [acdlabs.com]
- 10. enamine.net [enamine.net]
- 11. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

